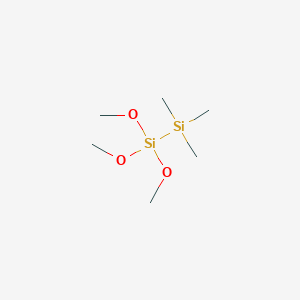
1,1,1-Trimethoxy-2,2,2-trimethyldisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TMTD is a colorless liquid that belongs to the organosilicon compound family. It is a highly reactive and versatile molecule that has been used in various fields such as organic synthesis, materials science, and biomedical research. TMTD has two trimethylsilyl groups and three methoxy groups, making it a useful precursor for the synthesis of other organosilicon compounds.
Wirkmechanismus
The mechanism of action of TMTD is not well understood. However, studies have suggested that TMTD may exert its antimicrobial activity by disrupting the cell membrane of microorganisms. TMTD has also been shown to inhibit the growth of fungi by interfering with their cell wall synthesis.
Biochemische Und Physiologische Effekte
TMTD has been shown to have low toxicity and is not known to cause any adverse effects on human health. However, studies have shown that TMTD can cause eye and skin irritation upon contact. TMTD is also flammable and should be handled with caution.
Vorteile Und Einschränkungen Für Laborexperimente
TMTD has several advantages for use in lab experiments. It is a highly reactive molecule that can be easily synthesized and purified. TMTD is also stable under a wide range of conditions, making it suitable for use in various reaction conditions. However, TMTD is highly reactive and can react with other chemicals in the lab, making it difficult to handle.
Zukünftige Richtungen
There are several future directions for the study of TMTD. In organic synthesis, TMTD could be used as a reagent for the synthesis of new organosilicon compounds with unique properties. In materials science, TMTD could be used as a precursor for the synthesis of new silicon-based materials with advanced properties. In biomedical research, TMTD could be further studied for its potential as an antimicrobial agent and its mechanism of action.
In conclusion, TMTD is a highly reactive and versatile molecule that has potential applications in various fields. Its unique properties make it a useful precursor for the synthesis of other organosilicon compounds. While the mechanism of action of TMTD is not well understood, it has been studied for its potential as an antifungal and antibacterial agent. Further research is needed to fully understand the potential applications of TMTD in various fields.
Synthesemethoden
TMTD can be synthesized through the reaction of trimethylsilyl chloride with methanol in the presence of a Lewis acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of TMTD. The synthesis process is relatively simple and yields high purity TMTD.
Wissenschaftliche Forschungsanwendungen
TMTD has been extensively studied for its potential applications in various fields. In organic synthesis, TMTD has been used as a protecting group for alcohols and a reagent for the conversion of aldehydes to ketones. In materials science, TMTD has been used as a precursor for the synthesis of silicon-based polymers and ceramics. In biomedical research, TMTD has been studied for its potential as an antifungal and antibacterial agent.
Eigenschaften
CAS-Nummer |
18000-25-4 |
|---|---|
Produktname |
1,1,1-Trimethoxy-2,2,2-trimethyldisilane |
Molekularformel |
C6H18O3Si2 |
Molekulargewicht |
194.38 g/mol |
IUPAC-Name |
trimethoxy(trimethylsilyl)silane |
InChI |
InChI=1S/C6H18O3Si2/c1-7-11(8-2,9-3)10(4,5)6/h1-6H3 |
InChI-Schlüssel |
GRCDEROHEMCMCO-UHFFFAOYSA-N |
SMILES |
CO[Si](OC)(OC)[Si](C)(C)C |
Kanonische SMILES |
CO[Si](OC)(OC)[Si](C)(C)C |
Synonyme |
1,1,1-Trimethoxy-2,2,2-trimethyldisilane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



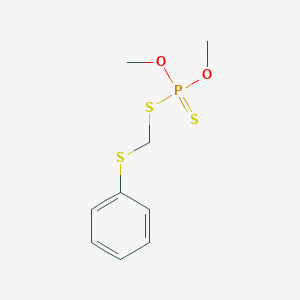
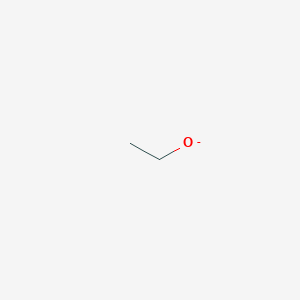
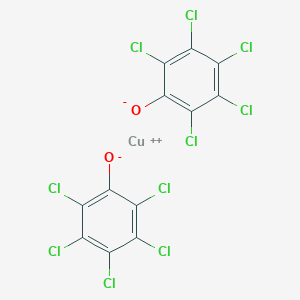
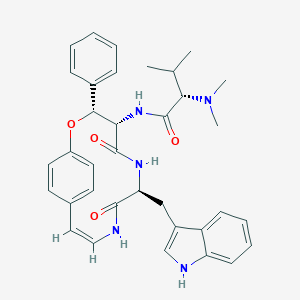
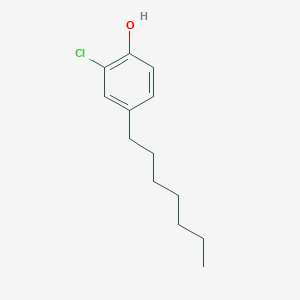
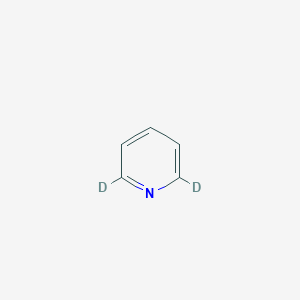
![N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101793.png)
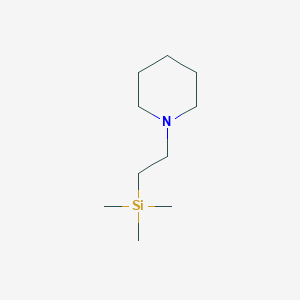
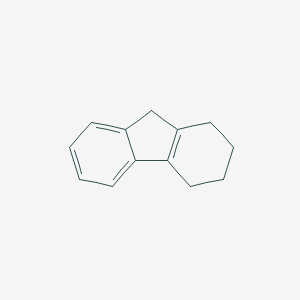
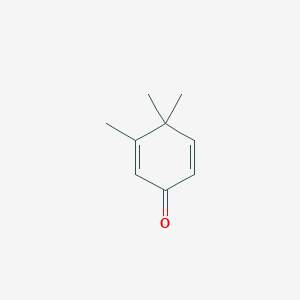
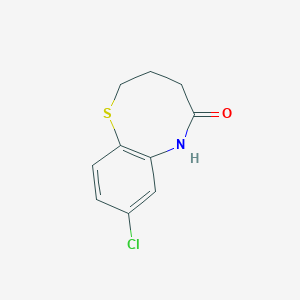
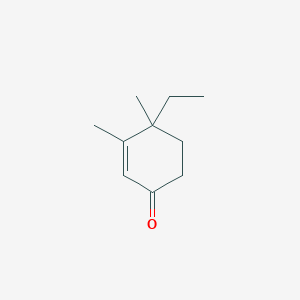
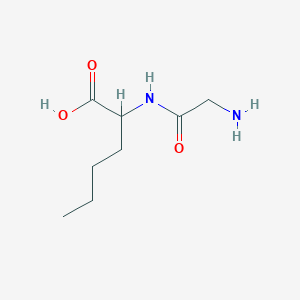
![2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B101804.png)